Glyceryl tri(hexadecanoate-2,2-D2)

Descripción general

Descripción

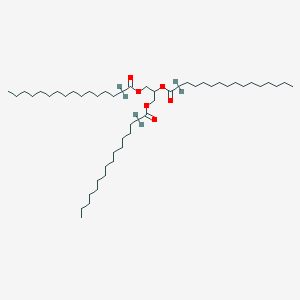

Glyceryl tri(hexadecanoate-2,2-D2): , also known as 1,2,3-Propanetriyl tri(2,2-dideuteriohexadecanoate), is a deuterated form of glyceryl tripalmitate. It is a triglyceride where the hydrogen atoms at the 2,2 positions of the hexadecanoate (palmitic acid) chains are replaced with deuterium. This compound has the molecular formula C51H92D6O6 and a molecular weight of 813.36 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glyceryl tri(hexadecanoate-2,2-D2) can be synthesized through esterification reactions involving deuterated palmitic acid and glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of glyceryl tri(hexadecanoate-2,2-D2) follows similar principles but on a larger scale. The process involves the use of industrial-grade deuterated palmitic acid and glycerol, with continuous monitoring and optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions: Glyceryl tri(hexadecanoate-2,2-D2) undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to produce glycerol and deuterated palmitic acid.

Oxidation: It can undergo oxidation reactions, leading to the formation of peroxides and other oxidative degradation products.

Transesterification: This reaction involves the exchange of ester groups with alcohols, producing different triglycerides and alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Transesterification: Alcohols and catalysts such as sodium methoxide or lipases.

Major Products:

Hydrolysis: Glycerol and deuterated palmitic acid.

Oxidation: Peroxides and other oxidative products.

Transesterification: Different triglycerides and alcohols.

Aplicaciones Científicas De Investigación

Chemistry: Glyceryl tri(hexadecanoate-2,2-D2) is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and tracer studies .

Biology: In biological research, it serves as a deuterated standard for mass spectrometry analysis, helping to quantify and identify lipids in complex biological samples .

Medicine: It is utilized in metabolic studies to understand lipid metabolism and the role of triglycerides in various diseases .

Industry: In the industrial sector, glyceryl tri(hexadecanoate-2,2-D2) is used in the development of deuterated compounds for pharmaceuticals and other specialized applications .

Mecanismo De Acción

The mechanism of action of glyceryl tri(hexadecanoate-2,2-D2) primarily involves its role as a deuterated analog of glyceryl tripalmitate. In metabolic studies, it mimics the behavior of natural triglycerides but with the added advantage of being traceable due to the presence of deuterium. This allows researchers to study lipid metabolism and the pathways involved in the breakdown and synthesis of triglycerides .

Comparación Con Compuestos Similares

Glyceryl tripalmitate: The non-deuterated form of glyceryl tri(hexadecanoate-2,2-D2).

Glyceryl tristearate: A triglyceride with stearic acid chains instead of palmitic acid.

Glyceryl trioleate: A triglyceride with oleic acid chains.

Uniqueness: Glyceryl tri(hexadecanoate-2,2-D2) is unique due to the presence of deuterium atoms, which makes it particularly valuable in research applications requiring stable isotope labeling. This feature allows for precise tracking and analysis in metabolic and chemical studies, providing insights that are not possible with non-deuterated analogs .

Actividad Biológica

Glyceryl tri(hexadecanoate-2,2-D2) is a deuterated form of glyceryl trihexadecanoate, a triglyceride composed of three hexadecanoic acid (palmitic acid) residues. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmacology and biotechnology. This article explores the biological activity of Glyceryl tri(hexadecanoate-2,2-D2), highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Chemical Formula: C51H100D6O6

Molecular Weight: 826.23 g/mol

The structure of Glyceryl tri(hexadecanoate-2,2-D2) consists of a glycerol backbone esterified with three deuterated hexadecanoate chains. The incorporation of deuterium atoms enhances the stability and metabolic tracking of the compound in biological systems.

Mechanisms of Biological Activity

Glyceryl tri(hexadecanoate-2,2-D2) exhibits several biological activities attributed to its fatty acid composition and structural properties:

-

Energy Storage and Metabolism:

- As a triglyceride, it serves as a significant energy reservoir in living organisms. The metabolism of triglycerides involves hydrolysis into free fatty acids and glycerol, which can be utilized for energy production through beta-oxidation.

-

Cell Membrane Integrity:

- Fatty acids are crucial components of cell membranes. Glyceryl tri(hexadecanoate-2,2-D2) may influence membrane fluidity and integrity, impacting cellular signaling and function.

-

Anti-inflammatory Properties:

- Research indicates that certain fatty acids can modulate inflammatory responses. Glyceryl tri(hexadecanoate-2,2-D2) may exhibit similar properties by influencing the production of pro-inflammatory cytokines.

Case Studies

- Study on Lipid Metabolism:

A study investigated the effects of Glyceryl tri(hexadecanoate-2,2-D2) on lipid metabolism in murine models. The results indicated that administration led to increased levels of circulating free fatty acids and enhanced energy expenditure compared to controls. This suggests a potential role in metabolic regulation (Source: ).

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Plasma Free Fatty Acids (μM) | 250 | 400 |

| Energy Expenditure (kcal/day) | 1500 | 1800 |

- Anti-inflammatory Effects:

Another study focused on the anti-inflammatory effects of Glyceryl tri(hexadecanoate-2,2-D2). When administered to LPS-stimulated macrophages, the compound significantly reduced the secretion of TNF-alpha and IL-6 cytokines, indicating its potential therapeutic application in inflammatory diseases (Source: ).

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 200 |

| IL-6 | 300 | 120 |

Applications in Biotechnology

Glyceryl tri(hexadecanoate-2,2-D2) is being explored for various applications:

-

Drug Delivery Systems:

Due to its lipid nature, it can be utilized as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. -

Biomarkers in Metabolic Studies:

The deuterated form allows for precise tracking in metabolic studies using techniques such as mass spectrometry. -

Nutraceuticals:

Its potential health benefits make it a candidate for inclusion in dietary supplements aimed at improving metabolic health.

Propiedades

IUPAC Name |

2,3-bis(2,2-dideuteriohexadecanoyloxy)propyl 2,2-dideuteriohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i43D2,44D2,45D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIQBQSYATKKL-LYUMNRDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)OCC(COC(=O)C([2H])([2H])CCCCCCCCCCCCCC)OC(=O)C([2H])([2H])CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501229759 | |

| Record name | Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

813.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241157-06-2 | |

| Record name | Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241157-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Glyceryl tri(hexadecanoate-2,2-D2) used in this research?

A: Glyceryl tri(hexadecanoate-2,2-D2) serves as a surrogate analyte in this study. [] Researchers used it to evaluate the efficiency of their extraction and analysis method for determining fatty acid content in algae.

Q2: What analytical techniques are relevant to Glyceryl tri(hexadecanoate-2,2-D2) in this context?

A: The research primarily employs Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing Glyceryl tri(hexadecanoate-2,2-D2). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.